4,5-Dichloropyridin-3-ol
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Overview
Description
4,5-Dichloropyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a pyridine ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloropyridin-3-ol typically involves the chlorination of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 4 and 5 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloropyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4,5-dichloropyridine-3-one, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4,5-Dichloropyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloropyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyridin-3-ol
- 5-Chloropyridin-3-ol
- 3,5-Dichloropyridin-4-ol
Uniqueness
4,5-Dichloropyridin-3-ol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4,5-dichloropyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDGOYXINOFRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704693 |
Source
|
Record name | 4,5-Dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-63-9 |
Source
|
Record name | 4,5-Dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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